molecular formula C13H13NO2 B6366821 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95% CAS No. 1111109-74-0

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%

Cat. No. B6366821
M. Wt: 215.25 g/mol
InChI Key: KCMZNAPTBCAQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) is a chemical compound that is widely used in the scientific research field. It is an important building block in many chemical synthesis processes, and is also used in many biochemical and physiological applications. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%).

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile followed by cyclization and subsequent hydrolysis to yield the final product.

Starting Materials
4-methoxy-3-methylbenzaldehyde, malononitrile, sodium ethoxide, acetic acid, ethanol, wate

Reaction
Step 1: Dissolve 4-methoxy-3-methylbenzaldehyde (1.0 equiv) and malononitrile (2.0 equiv) in ethanol and add sodium ethoxide (2.0 equiv)., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture and filter the precipitated solid., Step 4: Dissolve the solid in acetic acid and add water., Step 5: Heat the reaction mixture at reflux for 2 hours., Step 6: Cool the reaction mixture and filter the precipitated solid., Step 7: Wash the solid with water and dry to yield 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine.

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) is widely used in scientific research applications. It is used as a starting material in various organic synthesis processes, and is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a reagent in the synthesis of various heterocyclic compounds, such as indoles, pyridines, and pyrimidines.

Mechanism Of Action

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) is an aromatic compound that is capable of undergoing nucleophilic aromatic substitution reactions. This means that it can react with nucleophiles, such as amines, to form covalent bonds. This is the mechanism by which it is used in the synthesis of various heterocyclic compounds.

Biochemical And Physiological Effects

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can act as a modulator of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an inhibitory effect on the activity of certain proteins, such as proteases, which are involved in the breakdown of proteins.

Advantages And Limitations For Lab Experiments

The use of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%) in laboratory experiments has several advantages. It is a relatively inexpensive starting material, and it is widely available. Additionally, it is relatively stable and does not require special handling or storage. However, it is important to note that it is a relatively insoluble compound, which can make it difficult to work with in laboratory experiments.

Future Directions

There are a variety of potential future directions for the use of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine (95%). It could be used as a starting material in the synthesis of various pharmaceuticals or agrochemicals, or it could be used as a reagent in the synthesis of various heterocyclic compounds. Additionally, it could be further studied for its potential biochemical and physiological effects, as well as its potential applications in drug development and other fields.

properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-10(3-5-12(9)16-2)11-4-6-13(15)14-8-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMZNAPTBCAQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682786
Record name 5-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine

CAS RN

1111109-74-0
Record name 5-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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